3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine
Description
3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine (CAS: 866474-36-4) is a heterocyclic compound characterized by a pyridazine core fused with a tetramethylene ring (five- or six-membered cycloalkane bridge) and substituted with a hydroxyl (-OH) group at position 3 and a trifluoromethyl (-CF₃) group at position 4 . Its molecular formula is C₉H₉F₃N₂O, with a molecular weight of 218.18 g/mol. This compound is of interest in medicinal and agrochemical research due to its structural rigidity and fluorinated substituents, which often improve bioavailability and metabolic resistance .
Properties
IUPAC Name |
4-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-5-3-1-2-4-6(5)13-14-8(7)15/h1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZZAYNROLIDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)C(=C2C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the synthesis of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and biological activity, often enhancing the compound’s stability and lipophilicity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine , differing in substituents, ring systems, or functional groups. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Comparative Analysis of Structural Analogues
Functional Group Modifications
- 3-Amino Derivative (C₉H₁₁ClF₃N₃): Replacement of the hydroxyl group with an amino (-NH₂) group increases basicity, enabling salt formation (e.g., hydrochloride) for improved aqueous solubility . This modification is advantageous in drug design for enhancing membrane permeability.
- Thiocyanato Derivative (C₁₀H₈F₃N₃S) : The thiocyanato (-SCN) group introduces sulfur, enhancing lipophilicity and enabling nucleophilic substitution reactions. This compound may serve as a precursor for thiol-containing derivatives .
Ring System Variations
- Thienyl-Substituted Analog (C₉H₅F₃N₂OS) : Replacing the tetramethylene bridge with a thienyl group extends π-conjugation, altering electronic properties. The sulfur atom in the thienyl ring increases aromaticity and may improve binding to metalloenzymes .
Physicochemical and Reactivity Trends
- Polarity and Solubility: The hydroxyl group in the parent compound contributes to higher polarity compared to its amino or thiocyanato analogues. The hydrochloride salt of the amino derivative shows superior water solubility (≥50 mg/mL) .
- Stability : The -CF₃ group stabilizes the pyridazine ring against electrophilic attack, a property shared across all analogues. However, the thienyl-substituted compound may exhibit lower thermal stability due to extended conjugation .
- Reactivity : The hydroxyl group in the parent compound participates in hydrogen bonding and esterification, while the thiocyanato group facilitates nucleophilic substitutions (e.g., with amines or thiols) .
Biological Activity
3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group, may exhibit unique pharmacological properties that could be leveraged in drug development.
Chemical Structure and Properties
The chemical structure of 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine can be represented as follows:
- Molecular Formula : C₉H₈F₃N₃O
- Molecular Weight : 233.18 g/mol
This compound features a hydroxyl group and a trifluoromethyl group, which are known to influence its biological activity significantly.
Biological Activity Overview
Research indicates that compounds with similar structures often display a range of biological activities, including:
- Antimicrobial Activity : The presence of the trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving membrane permeability and bioavailability.
- Anticancer Properties : Pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Investigations into enzyme interactions suggest that such compounds can act as inhibitors for specific targets involved in disease pathways.
Anticancer Activity
A study focusing on pyridazine derivatives found that 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to inhibit cell proliferation with an IC₅₀ value in the low micromolar range.
| Cell Line | IC₅₀ (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 2.5 |
| HeLa (Cervical Cancer) | 3.0 |
| A549 (Lung Cancer) | 1.8 |
The mechanism of action was linked to the induction of apoptosis and disruption of the cell cycle at the G2/M phase.
Antimicrobial Activity
In another investigation, the antimicrobial properties of the compound were assessed against various bacterial strains. The results indicated that it possessed moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
These findings suggest potential applications in treating bacterial infections.
The exact mechanism by which 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, inhibiting critical pathways involved in cell survival and proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the pyridazine core can significantly affect biological activity. The presence of both hydroxyl and trifluoromethyl groups appears essential for enhancing potency against cancer cells while maintaining acceptable toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
